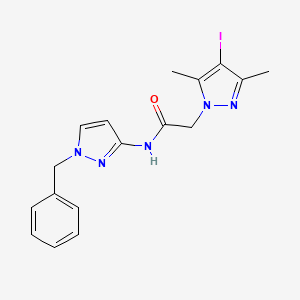amine dihydrochloride](/img/structure/B6059309.png)
[3-(1H-imidazol-1-yl)propyl](2,4,5-trimethoxybenzyl)amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(1H-imidazol-1-yl)propyl](2,4,5-trimethoxybenzyl)amine dihydrochloride, commonly known as TRB or TRB-3, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TRB is a selective inhibitor of protein kinase B (PKB/Akt), a key signaling molecule involved in cell growth, survival, and metabolism.
Applications De Recherche Scientifique
TRB has been studied extensively in various scientific research fields, including cancer, diabetes, cardiovascular diseases, and neurodegenerative disorders. In cancer research, TRB has been shown to inhibit the growth and proliferation of cancer cells by targeting the PI3K/Akt/mTOR signaling pathway. In diabetes research, TRB has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells. In cardiovascular research, TRB has been shown to reduce cardiac hypertrophy and improve cardiac function in animal models of heart failure. In neurodegenerative disorder research, TRB has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
Mécanisme D'action
TRB exerts its pharmacological effects by selectively inhibiting the activity of PKB/Akt, a serine/threonine kinase that plays a critical role in cell growth, survival, and metabolism. PKB/Akt is activated by various growth factors and cytokines, and it regulates multiple downstream targets involved in cell proliferation, apoptosis, and metabolism. By inhibiting PKB/Akt, TRB blocks the downstream signaling pathways that promote cell growth and survival, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
TRB has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, TRB inhibits cell proliferation, induces apoptosis, and enhances the sensitivity of cancer cells to chemotherapy. In skeletal muscle cells, TRB increases glucose uptake and improves insulin sensitivity by activating the AMPK signaling pathway. In cardiac cells, TRB reduces hypertrophy and fibrosis and improves cardiac function by inhibiting the Akt/mTOR signaling pathway. In neuronal cells, TRB protects against oxidative stress and improves cognitive function by activating the Nrf2/ARE signaling pathway.
Avantages Et Limitations Des Expériences En Laboratoire
TRB has several advantages and limitations for lab experiments. One of the major advantages is its selectivity for PKB/Akt, which allows for the specific targeting of this signaling pathway without affecting other signaling pathways. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential therapeutic agent for neurodegenerative disorders. However, TRB also has some limitations, including its low solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo. Additionally, TRB has not been extensively tested in human clinical trials, which limits its translational potential.
Orientations Futures
There are several future directions for TRB research. One direction is to explore its potential therapeutic applications in various diseases, including cancer, diabetes, cardiovascular diseases, and neurodegenerative disorders. Another direction is to develop more potent and selective inhibitors of PKB/Akt, which may have improved efficacy and fewer side effects compared to TRB. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of TRB in vivo, as well as its potential toxicity and safety in human clinical trials.
Méthodes De Synthèse
The synthesis of TRB is a multi-step process that involves the reaction of 2,4,5-trimethoxybenzaldehyde with 1H-imidazole-1-propylamine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with hydrochloric acid to form the final product, TRB dihydrochloride. The purity and yield of TRB can be improved by using various purification techniques such as column chromatography and recrystallization.
Propriétés
IUPAC Name |
3-imidazol-1-yl-N-[(2,4,5-trimethoxyphenyl)methyl]propan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3.2ClH/c1-20-14-10-16(22-3)15(21-2)9-13(14)11-17-5-4-7-19-8-6-18-12-19;;/h6,8-10,12,17H,4-5,7,11H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRCJDYCXYDJMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CNCCCN2C=CN=C2)OC)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-imidazol-1-yl-N-[(2,4,5-trimethoxyphenyl)methyl]propan-1-amine;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-5-oxopentanoate](/img/structure/B6059231.png)
![N-butyl-N-ethyl-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B6059232.png)
![2-chloro-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]isonicotinamide](/img/structure/B6059239.png)
![2-[2-(aminomethyl)-4-morpholinyl]-N,N,5-trimethyl-4-pyrimidinamine](/img/structure/B6059255.png)


![5-bromo-N'-[(2-hydroxy-1-naphthyl)methylene]nicotinohydrazide](/img/structure/B6059267.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-5-(3-chlorophenyl)-2-furamide](/img/structure/B6059270.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B6059275.png)
![N-({[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B6059281.png)
![ethyl 3-(2-methylbenzyl)-1-[4-(2-oxo-1-pyrrolidinyl)benzoyl]-3-piperidinecarboxylate](/img/structure/B6059287.png)
![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B6059301.png)
![2-(benzyl{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)ethanol](/img/structure/B6059315.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]benzamide](/img/structure/B6059328.png)